molecular formula C6H10N2O B3136624 2-(5-Methyl-pyrazol-1-YL)-ethanol CAS No. 42046-90-2

2-(5-Methyl-pyrazol-1-YL)-ethanol

Cat. No. B3136624
Key on ui cas rn: 42046-90-2
M. Wt: 126.16 g/mol
InChI Key: VSBZIHLXVFHREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07087579B2

Procedure details

To a solution of 1-(2-benzyloxyethyl)-4-[(4-ethylphenyl)methyl]-3-(β-D-glucopyranosyloxy)-5-methyl-1H-pyrazole (0.012 g) in ethanol (2 mL) was added a catalytic amount of 10% palladium-carbon powder, and the mixture was stirred at room temperature under a hydrogen atmosphere for 30 minutes. Insoluble materials were removed by filtration, and the solvent was removed under reduced pressure to give 4-[(4-ethylphenyl)methyl]-3-(β-D-glucopyranosyloxy)-1-(2-hydroxyethyl-5-methyl-1H-pyrazole (0.011 g).
Name
1-(2-benzyloxyethyl)-4-[(4-ethylphenyl)methyl]-3-(β-D-glucopyranosyloxy)-5-methyl-1H-pyrazole
Quantity
0.012 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][N:11]1[C:15]([CH3:16])=[C:14](CC2C=CC(CC)=CC=2)[C:13](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)=[N:12]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[OH:8][CH2:9][CH2:10][N:11]1[C:15]([CH3:16])=[CH:14][CH:13]=[N:12]1 |f:2.3|

Inputs

Step One
Name
1-(2-benzyloxyethyl)-4-[(4-ethylphenyl)methyl]-3-(β-D-glucopyranosyloxy)-5-methyl-1H-pyrazole
Quantity
0.012 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCN1N=C(C(=C1C)CC1=CC=C(C=C1)CC)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCN1N=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.011 g
YIELD: CALCULATEDPERCENTYIELD 372.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.